molecular formula C11H23NO2Si B141895 (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 128899-30-9

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B141895
CAS No.: 128899-30-9
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H21NO2Si. It is a derivative of pyrrolidin-2-one, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction can be summarized as follows:

  • Dissolve pyrrolidin-2-one in anhydrous dichloromethane.
  • Add imidazole or triethylamine to the solution.
  • Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification process may involve crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of pyrrolidin-2-one.

    Reduction: The parent alcohol or other reduced forms.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.

    ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-thione: A sulfur analog with different reactivity.

    ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-amine: An amine derivative with distinct chemical behavior.

Uniqueness

®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications.

Properties

IUPAC Name

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 3
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 4
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 5
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 6
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.